Cas no 15308-34-6 (3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride)
3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- Norfenefrine hydrochloride
- alpha-Aminomethyl-3-hydroxybenzyl alcohol hydrochloride
- DL-Norphenylephrine hydrochloride
- 3-(2-Amino-1-hydroxyethyl)phenol
- Norphenylephrine Hydrochloride
- zondel
- novadral
- Albb-006272
- NORFENEFRINE HCL
- TIMTEC-BB SBB000279
- DL-NorphenylephrineHCl
- Norfenephrine hydrochloride
- dl-m-octopaminehydrochloride
- 3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride
- NORFENEFRINE [WHO-DD]
- SR-01000944512
- Novadral (Salt/Mix)
- Norfenefrina [INN-Spanish]
- (+-)-Norphenylephrine
- WV569 FREE BASE
- WV 569 [as hydrochloride]
- Norphenylephrine Hydrochloride, Pharmaceutical Secondary Standard; Certified Reference Material
- m-Hydroxyphenylethanolamine
- Norfenefrin
- UNII-D2P3M6SRN5
- 3-(2-Amino-1-hydroxyethyl)phenol #
- EN300-96556
- Benzenemethanol, a-(aminomethyl)-3-hydroxy-, hydrochloride, (A+/-)-
- .alpha.-(Aminomethyl)-m-hydroxybenzyl alcohol
- Norphenylephrine
- 1-(m-Hydroxyphenyl)-2-aminoethanol
- BRN 1211018
- 1-(3-Hydroxyphenyl)-1-hydroxy-2-aminoethane
- SR-01000944512-1
- CHEMBL358040
- D2P3M6SRN5
- DL-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]amine
- NCGC00167553-01
- DTXSID3048314
- Norfenefrina
- 3-[(1rs)-2-amino-1-hydroxyethyl]phenol
- 3-(2-Amino-1-hydroxy-ethyl)-phenol
- DL-m-Octopamine
- Oprea1_016194
- 536-21-0
- WV-569 FREE BASE
- Normetasympathol
- R,S-Norphenylephrine
- FS-4505
- Norenol
- DL-Norphenylephrine
- 1-(3'-Hydroxyphenyl)-2-aminoethanol
- Norfenefrine
- Norfenefrinum [INN-Latin]
- (+-)-alpha-(Aminomethyl)-m-hydroxybenzyl alcohol
- alpha-(Aminomethyl)-m-hydroxybenzyl alcohol
- BENZYL ALCOHOL, alpha-(AMINOMETHYL)-m-HYDROXY-, (+-)-
- BENZYL ALCOHOL, alpha-(AMINOMETHYL)-m-HYDROXY-
- CHEBI:134779
- (1RS)-2-amino-1-(3-hydroxyphenyl)ethanol
- NS00004553
- AM100918
- Benzyl alcohol, .alpha.-(aminomethyl)-m-hydroxy-
- m-Octopamine
- Metacardiol
- NCGC00167553-02
- NORFENEFRINE [MI]
- Q12746348
- ETILEFRINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
- HY-B1711
- Benzenemethanol, .alpha.-(aminomethyl)-3-hydroxy-
- .ALPHA.-(AMINOETHYL)-M-HYDROXYBENZYL ALCOHOL
- (.+/-.)-Norfenefrine
- Zondel (Salt/Mix)
- Norphenephrine
- SCHEMBL153494
- 15308-34-6
- Norfenefrine (INN)
- Norfenefrinum
- Benzenemethanol, alpha-(aminomethyl)-3-hydroxy-, (+-)-
- .ALPHA.-(AMINOMETHYL)-M-HYDROXYBENZYL ALCOHOL.
- Normezaton; Norphenephrine
- AKOS005171592
- CS-0013711
- 3-13-00-02235 (Beilstein Handbook Reference)
- EINECS 208-626-8
- DB13378
- Norfenefrine [INN]
- 2-amino-1-(3-hydroxyphenyl)ethan-1-ol
- D08286
- Normetol
- .ALPHA.-(AMINOMETHYL)-3-HYDROXYBENZENE METHANOL
- STK503797
- DA-56255
- G15814
- Benzenemethanol, a-(aminomethyl)-3-hydroxy-, hydrochloride, (+/-)-
- SBI-0653927.0001
- (r)-3-(2-Amino-1-hydroxyethyl)phenol
- benzene, 1-(2-amino-1-hydroxy)ethyl-3-hydroxy-
- BBL028398
- DB-043177
-
- MDL: MFCD00012879
- Inchi: 1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2
- Chiave InChI: LRCXRAABFLIVAI-UHFFFAOYSA-N
- Sorrisi: OC(CN)C1C=CC=C(C=1)O
Proprietà calcolate
- Massa esatta: 189.05600
- Massa monoisotopica: 153.079
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 119
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _0.8
- Superficie polare topologica: 66.5A^2
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.249
- Punto di fusione: 162-164ºC
- Punto di ebollizione: 360.7°Cat760mmHg
- Punto di infiammabilità: 172°C
- Indice di rifrazione: 1.614
- PSA: 66.48000
- LogP: 1.88660
- Merck: 6699
- Solubilità: Non determinato
3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride Informazioni sulla sicurezza
- WGK Germania:3
- Codice categoria di pericolo: 22-36
- Istruzioni di sicurezza: S22
- RTECS:DN7400000
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- Frasi di rischio:R22
- Termine di sicurezza:S22
- Condizioni di conservazione:Ventilazione del magazzino e essiccazione a bassa temperatura
3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride Dati doganali
- CODICE SA:2922509090
- Dati doganali:
Codice doganale cinese:
2922509090Panoramica:
2922509090. altri amminoachole fenoli\amminoacidi fenoli ed altri amminoacidi ossigenati. IVA:17,0%. Tasso di rimborso delle imposte:13,0%. Condizioni normative:AB. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale
Condizioni regolamentari:
A. Modulo di sdoganamento per le merci in entrata
B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:
R. Vigilanza sanitaria e ispezione degli alimenti importati
S. Vigilanza sanitaria e ispezione degli alimenti esportatiRiassunto:
2922509090. altri amminoacalcoli fenoli, amminoacidi fenoli ed altri amminoacidi composti con funzione ossigenata. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A167504-1g |
3-(2-Amino-1-hydroxyethyl)phenol |
15308-34-6 | 1g |
¥3,862.00 | 2021-05-21 | ||
| TRC | B405795-500mg |
3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride |
15308-34-6 | 500mg |
40.00 | 2021-08-17 | ||
| TRC | B405795-1g |
3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride |
15308-34-6 | 1g |
50.00 | 2021-08-17 | ||
| TRC | B405795-5g |
3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride |
15308-34-6 | 5g |
60.00 | 2021-08-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-288638-100mg |
3-(2-amino-1-hydroxyethyl)phenol hydrochloride, |
15308-34-6 | 100mg |
¥150.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-288638A-1g |
3-(2-amino-1-hydroxyethyl)phenol hydrochloride, |
15308-34-6 | 1g |
¥301.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-288638B-10g |
3-(2-amino-1-hydroxyethyl)phenol hydrochloride, |
15308-34-6 | 10g |
¥579.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-288638-100 mg |
3-(2-amino-1-hydroxyethyl)phenol hydrochloride, |
15308-34-6 | 100MG |
¥150.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-288638A-1 g |
3-(2-amino-1-hydroxyethyl)phenol hydrochloride, |
15308-34-6 | 1g |
¥301.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-288638B-10 g |
3-(2-amino-1-hydroxyethyl)phenol hydrochloride, |
15308-34-6 | 10g |
¥579.00 | 2023-07-11 |
3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride Letteratura correlata
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
15308-34-6 (3-(2-Amino-1-hydroxyethyl)phenol Hydrochloride) Prodotti correlati
- 770-05-8(Octopamine hydrochloride)
- 104-14-3(4-(2-amino-1-hydroxyethyl)phenol)
- 536-21-0(3-(2-amino-1-hydroxyethyl)phenol)
- 138-65-8(4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)